molecular formula C15H16O2S B12571479 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde CAS No. 289473-08-1

1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde

Cat. No.: B12571479
CAS No.: 289473-08-1
M. Wt: 260.4 g/mol
InChI Key: WBKSTDQZPNZLKK-UHFFFAOYSA-N
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Description

1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a formyl group at position 2 and a 2-methylpropane-2-sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde typically involves the reaction of 2-naphthaldehyde with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: NaBH₄ in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carboxylic acid.

    Reduction: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the sulfinyl group can participate in redox reactions. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is unique due to the presence of the 2-methylpropane-2-sulfinyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

289473-08-1

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1-tert-butylsulfinylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C15H16O2S/c1-15(2,3)18(17)14-12(10-16)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3

InChI Key

WBKSTDQZPNZLKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)C1=C(C=CC2=CC=CC=C21)C=O

Origin of Product

United States

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